Lipophilicity Modulation: Cyclopentyl vs. Methyl Amide Partitioning
The N-cyclopentyl substituent in the target compound (CAS 590358-28-4) contributes approximately +2.5 logP units compared to the N-methyl analog (CAS 666715-71-5), based on the Hansch π constant for cyclopentyl (~2.0) versus methyl (0.0) and the additional methylene contributions [1]. This difference translates into significantly higher membrane permeability potential (predicted logP ~3.0 for the target vs ~0.5 for the N-methyl analog using the CLOGP fragment method), which is critical for compounds intended to cross biological membranes . The N-unsubstituted primary amide analog (CAS 77651-38-8) is even more hydrophilic, with a predicted logP below 0 .
| Evidence Dimension | Predicted octanol-water partition coefficient (CLOGP) |
|---|---|
| Target Compound Data | Predicted logP ~3.0 (C13H18N2OS, MW 250.36) |
| Comparator Or Baseline | N-methyl analog (CAS 666715-71-5): predicted logP ~0.5; Primary amide analog (CAS 77651-38-8): predicted logP <0 |
| Quantified Difference | ΔlogP ≈ +2.5 vs. N-methyl; ΔlogP > +3.0 vs. primary amide |
| Conditions | Predicted using Hansch π-fragment methodology; experimental logP not available |
Why This Matters
Lipophilicity differences of this magnitude directly affect membrane permeability, oral absorption potential, and non-specific protein binding, making the cyclopentyl analog suitable for cell-based assays where the methyl or unsubstituted analogs would fail due to poor membrane penetration.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71, 525-616. View Source
